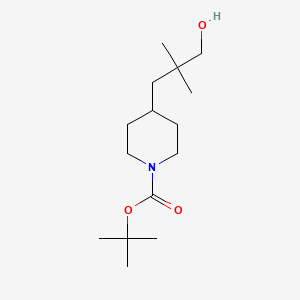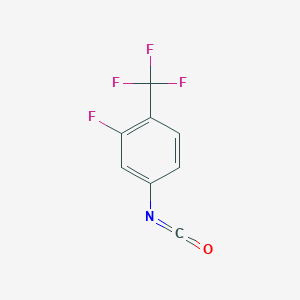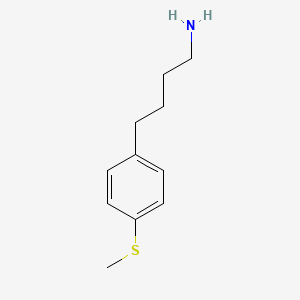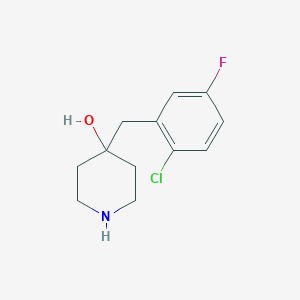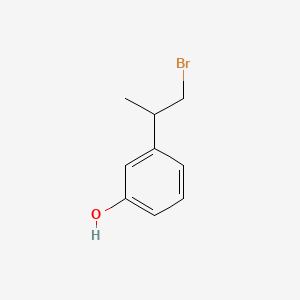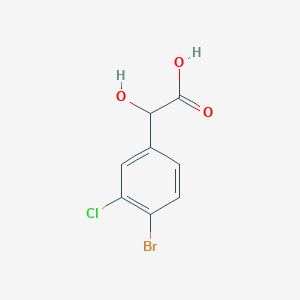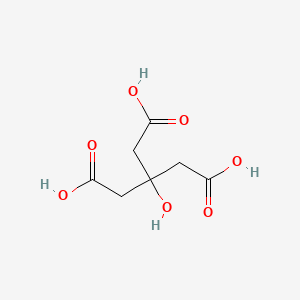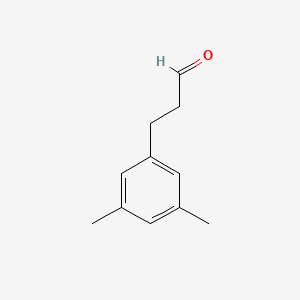![molecular formula C7H11BrO3 B13608886 2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
2-[3-(Bromomethyl)oxolan-3-yl]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Bromomethyl)oxolan-3-yl]acetic acid is a chemical compound with the molecular formula C7H11BrO3 It is characterized by the presence of a bromomethyl group attached to an oxolane ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Bromomethyl)oxolan-3-yl]acetic acid typically involves the bromination of a precursor compound, such as 3-hydroxymethyl oxolane, followed by subsequent functional group transformations. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve the desired bromomethylation.
Industrial Production Methods
On an industrial scale, the production of 2-[3-(Bromomethyl)oxolan-3-yl]acetic acid may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Bromomethyl)oxolan-3-yl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include azido derivatives, thiocyanate derivatives, hydroxymethyl derivatives, and various oxidized products depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-[3-(Bromomethyl)oxolan-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3-(Bromomethyl)oxolan-3-yl]acetic acid involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s effects are mediated through pathways involving nucleophilic substitution and subsequent biochemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(Chloromethyl)oxolan-3-yl]acetic acid
- 2-[3-(Iodomethyl)oxolan-3-yl]acetic acid
- 2-[3-(Hydroxymethyl)oxolan-3-yl]acetic acid
Uniqueness
2-[3-(Bromomethyl)oxolan-3-yl]acetic acid is unique due to its bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions that its analogs may not efficiently undergo.
Propriétés
Formule moléculaire |
C7H11BrO3 |
|---|---|
Poids moléculaire |
223.06 g/mol |
Nom IUPAC |
2-[3-(bromomethyl)oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C7H11BrO3/c8-4-7(3-6(9)10)1-2-11-5-7/h1-5H2,(H,9,10) |
Clé InChI |
OXEAVIRTQDGGHX-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1(CC(=O)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)

